Ethyl 4-iodooxazole-5-carboxylate
Description
Ethyl 4-iodooxazole-5-carboxylate is a halogenated oxazole derivative characterized by an iodine substituent at the 4-position and an ethyl ester group at the 5-position of the oxazole ring. Isoxazoles are heterocyclic compounds with adjacent nitrogen and oxygen atoms, known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
The synthesis of such compounds often involves cyclization reactions or halogenation steps. For example, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (a structural analog) is synthesized via single-crystal X-ray diffraction-validated methods, emphasizing the role of crystallographic tools like SHELX and Mercury in structural characterization .
Properties
IUPAC Name |
ethyl 4-iodo-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO3/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRETWIGPJYHTGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CO1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442192 | |
| Record name | Ethyl 4-iodooxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220580-92-7 | |
| Record name | Ethyl 4-iodooxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-iodooxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 2-iodoacetate with nitrile oxides, which can be generated in situ from the corresponding nitro compounds. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-iodooxazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The oxazole ring can be oxidized to form oxazolone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride), solvents (dimethylformamide).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether).
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).
Major Products Formed
Substitution: Ethyl 4-aminooxazole-5-carboxylate, Ethyl 4-thioxazole-5-carboxylate.
Reduction: Ethyl 4-iodooxazole-5-methanol.
Oxidation: Ethyl 4-iodooxazolone-5-carboxylate.
Scientific Research Applications
Chemistry
Ethyl 4-iodooxazole-5-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. It is utilized in various synthetic routes, including:
- Cyclization Reactions : Often synthesized through cyclization of ethyl 2-iodoacetate with nitrile oxides under basic conditions.
- Click Chemistry : Its derivatives are used in click chemistry for creating diverse molecular architectures due to their reactive nature.
Biology
The compound has been investigated for its potential as a bioactive molecule. Notable applications include:
- Antimicrobial Activity : Exhibits significant inhibition of bacterial growth. For example, it showed up to 79% biofilm inhibition against Staphylococcus aureus at a concentration of 250 µg/mL .
| Compound | Bacterial Strain | Biofilm Inhibition (%) | Concentration (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 79 | 250 |
- Anticancer Activity : Demonstrated moderate cytotoxicity against various cancer cell lines. For instance, it exhibited an IC50 value of 23 µg/mL against HeLa cells.
| Cell Line | Compound | IC50 (µg/mL) |
|---|---|---|
| HeLa | This compound | 23 |
| KB3.1 | Related oxazole derivatives | Varies |
Medicine
Research has explored the therapeutic properties of this compound, particularly its potential in treating infections and cancer. The iodine atom's presence enhances its interaction with biological targets, making it a candidate for drug development.
Case Studies and Research Findings
Recent studies have highlighted the diverse applications of this compound:
- Antimicrobial Studies : A study demonstrated its efficacy against biofilm-forming bacteria, suggesting potential use in medical settings where biofilms pose a challenge.
- Cancer Research : Investigations into its anticancer properties revealed promising results, warranting further exploration into its mechanisms and potential as a therapeutic agent.
- Synthetic Applications : The compound has been successfully employed in synthesizing other complex molecules through various chemical reactions, showcasing its versatility in organic chemistry.
Mechanism of Action
The mechanism of action of Ethyl 4-iodooxazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and the oxazole ring can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl 5-Methylisoxazole-4-Carboxylate (CAS: 51135-73-0)
- Substituents : Methyl group at C5, ethyl ester at C3.
- Molecular Weight : 169.16 g/mol.
- Applications : Intermediate in drug synthesis, particularly for antibacterial agents.
Methyl 4-Amino-3-Methoxyisoxazole-5-Carboxylate
- Substituents: Amino group at C4, methoxy at C3, methyl ester at C4.
- Molecular Weight : 172.14 g/mol.
- Applications : Used in photochromic materials and solar cells due to its planar structure stabilized by intramolecular hydrogen bonds .
- Key Difference: Amino and methoxy groups enhance solubility but reduce electrophilic reactivity compared to the iodine substituent in the target compound .
Ethyl 5-Iodothiazole-4-Carboxylate (CAS: 900530-64-5)
- Substituents : Iodo at C5, ethyl ester at C4 on a thiazole ring.
- Molecular Weight : 283.11 g/mol (estimated).
- Applications : Thiazole analogs are explored in kinase inhibitors and agrochemicals.
- Key Difference : Thiazole ring (with sulfur) vs. oxazole ring (with oxygen), altering electronic properties and bioavailability .
Data Table: Key Comparative Properties
Biological Activity
Ethyl 4-iodooxazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity of this compound.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 267.02 g/mol. The structure features an oxazole ring substituted with an iodine atom and a carboxylate group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxazole compounds exhibit notable antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial strains. For instance, a study highlighted that certain oxazole derivatives significantly reduced biofilm formation in Staphylococcus aureus, with inhibition percentages reaching up to 79% at concentrations of 250 µg/mL .
| Compound | Bacterial Strain | Biofilm Inhibition (%) | Concentration (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 79 | 250 |
Anticancer Activity
The anticancer potential of this compound was evaluated against various cancer cell lines. It exhibited moderate cytotoxicity against HeLa cells, with an IC50 value indicating effective inhibition of cell proliferation. Specifically, compounds structurally related to this compound have shown IC50 values ranging from 23 µg/mL to higher values depending on the specific analog tested .
| Cell Line | Compound | IC50 (µg/mL) |
|---|---|---|
| HeLa | This compound | 23 |
| KB3.1 | Related oxazole derivatives | Varies |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. Compounds in this class have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial efficacy of various oxazole derivatives found that this compound significantly inhibited the growth of Bacillus subtilis with an MIC value comparable to established antibiotics like oxytetracycline .
- Cytotoxicity Assessment : In a comprehensive study assessing cytotoxic effects on human cancer cell lines, this compound was shown to selectively target cancer cells while exhibiting lower toxicity towards normal cells, highlighting its potential as a chemotherapeutic agent .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that its activity may involve the modulation of cellular signaling pathways related to apoptosis in cancer cells and interference with bacterial cell wall synthesis in pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
